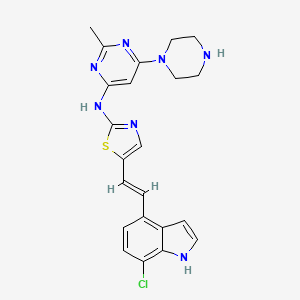

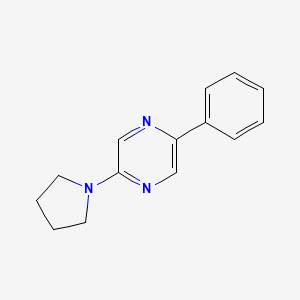

N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine

Descripción general

Descripción

“N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine” is a N-acyl-L-amino acid . Another compound, “N-(2,6-Dimethylphenyl)chloroacetamide”, is a nonsteroidal anti-inflammatory drug .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a two-step process for 2,6-dimethylaniline starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol has been developed .Molecular Structure Analysis

The molecular structure of related compounds has been studied . For example, “N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine” has a molecular weight of 265.30 g/mol .Chemical Reactions Analysis

The reactions of related compounds have been studied . For instance, “N-(2,6-Dimethylphenyl)chloroacetamide” was used in simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, “N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine” has a molecular weight of 265.30 g/mol .Aplicaciones Científicas De Investigación

Catalytic Synthesis

N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine and its derivatives are utilized in catalytic processes for synthesizing various chemical structures. For example, CuI-catalyzed amination of arylhalides with guanidines or amidines facilitates the synthesis of 1-H-2-substituted benzimidazoles. This method is applied to one-step synthesis of 1-H-2-amino-benzimidazoles through tandem aminations, showcasing the versatility of benzimidazole derivatives in organic synthesis (Deng, McAllister, & Mani, 2009).

Corrosion Inhibition

Benzimidazole derivatives, including those similar to N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine, have been investigated for their potential as corrosion inhibitors. Studies show that these compounds can significantly enhance the corrosion resistance of metals in acidic solutions, making them valuable in protecting industrial materials (Salarvand et al., 2017).

Ligand for Metal Complexes

The structure and reactivity of metal complexes with benzimidazole-based ligands are of considerable interest. For instance, rhenium and technetium complexes with tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]- N'-substituted benzamidine ligands have been synthesized, offering insights into the coordination chemistry and potential applications of these complexes in various fields, including catalysis and materials science (Huy et al., 2008).

Polymerization Catalysis

Benzimidazole derivatives are employed as catalysts or ligands in polymerization processes. Their application in the synthesis of polymers, such as poly(2,6-dimethyl-1,4-phenylene ether), demonstrates their utility in facilitating and controlling polymerization reactions, leading to materials with desirable properties (Kim et al., 2018).

Anticancer Activity

Some benzimidazole derivatives exhibit anticancer activity, making them potential candidates for drug development. The synthesis and evaluation of new benzimidazole compounds for their in vitro anticancer potential highlight the ongoing research into their therapeutic applications (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Mecanismo De Acción

Target of Action

Similar compounds like tocainide, an antiarrhythmic agent, act on sodium channels on the neuronal cell membrane .

Mode of Action

Tocainide, a compound with a similar structure, limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels . It binds preferentially to the inactive state of the sodium channels .

Biochemical Pathways

Tocainide’s antiarrhythmic actions are mediated through effects on sodium channels in purkinje fibers .

Pharmacokinetics

A similar compound, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) .

Result of Action

Tocainide, a similar compound, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .

Action Environment

Similar compounds like pre-emergence herbicides have been found to have low to moderate leaching potential to water bodies, indicating their impact on water quality, non-target organisms, and food safety .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-6-5-7-11(2)14(10)18-15-16-12-8-3-4-9-13(12)17-15/h3-9H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQKPPIIVQERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590742 | |

| Record name | N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine | |

CAS RN |

435280-98-1 | |

| Record name | N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1627862.png)

![Methyl 2-{1-amino-2-[(tert-butoxycarbonyl)amino]ethyl}benzoate](/img/structure/B1627864.png)

![tert-Butyl [2-amino-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B1627865.png)

![6-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627866.png)